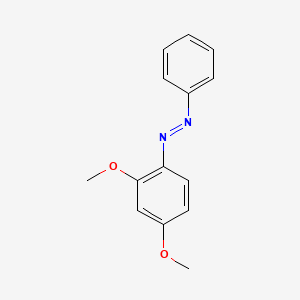![molecular formula C13H9N3OS B12006140 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31042-79-2](/img/structure/B12006140.png)
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is an organic compound with the molecular formula C13H9N3OS It is a derivative of naphthol and thiazole, featuring a diazenyl group that connects the naphthol and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol typically involves the diazotization of 2-aminothiazole followed by coupling with 1-naphthol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For example, sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) can be used to generate the diazonium salt from 2-aminothiazole, which is then coupled with 1-naphthol to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthol ring.
Applications De Recherche Scientifique
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, while the diazenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-2-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-3-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-4-naphthol
Uniqueness
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the diazenyl group on the naphthol ring can significantly affect the compound’s electronic properties and its ability to interact with other molecules.
Propriétés
Numéro CAS |
31042-79-2 |
|---|---|
Formule moléculaire |
C13H9N3OS |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H9N3OS/c17-12-6-5-11(9-3-1-2-4-10(9)12)15-16-13-14-7-8-18-13/h1-8,17H |
Clé InChI |
XPEQMMIYVMVUBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)

![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)



![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
